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(E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate

Catalog No.
S13582733
CAS No.
141190-60-5
M.F
C15H14N2O5
M. Wt
302.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrim...

CAS Number

141190-60-5

Product Name

(E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate

IUPAC Name

methyl (E)-3-methoxy-2-[2-[(6-oxo-1H-pyrimidin-4-yl)oxy]phenyl]prop-2-enoate

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C15H14N2O5/c1-20-8-11(15(19)21-2)10-5-3-4-6-12(10)22-14-7-13(18)16-9-17-14/h3-9H,1-2H3,(H,16,17,18)/b11-8+

InChI Key

BZDLYNKTMVTESG-DHZHZOJOSA-N

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=CC(=O)NC=N2)C(=O)OC

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1OC2=CC(=O)NC=N2)/C(=O)OC

(E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate is a complex organic compound characterized by its unique structure, which includes a methoxy group, an acrylate moiety, and a pyrimidine derivative. The molecular formula is C₁₅H₁₅N₃O₄, and it features multiple functional groups that contribute to its chemical reactivity and potential biological activity.

The compound's structure can be broken down into several key components:

  • Acrylate Group: Provides the compound with the ability to undergo polymerization and participate in various
, including:

  • Esterification: The acrylate moiety can react with alcohols to form esters.
  • Nucleophilic Substitution: The pyrimidine ring may undergo substitutions at various positions, allowing for the introduction of additional functional groups.
  • Polymerization: Under appropriate conditions, the acrylate group can polymerize, leading to larger molecular structures.

These reactions are facilitated by the presence of specific functional groups that act as sites for reactivity, making this compound versatile in organic synthesis.

The biological activity of (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate is primarily predicted through structure-activity relationship studies. Such studies indicate potential activities including:

  • Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer Activity: The presence of the pyrimidine moiety suggests potential interactions with cellular nucleic acids, which could inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

Computer-aided predictions using software like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit a broad spectrum of biological activities based on its structural features .

Synthesis of (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate can be achieved through several methods:

  • Condensation Reactions: Combining methoxyacrylate with pyrimidine derivatives under acidic or basic conditions.
  • Esterification: Reacting methanol with the corresponding acid derivative.
  • Nucleophilic Addition: Utilizing nucleophiles to attack electrophilic centers in the molecule.

These methods allow for the controlled synthesis of the compound while enabling modifications to enhance yield and purity.

The applications of (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate are diverse:

  • Pharmaceutical Development: As a potential drug candidate due to its predicted biological activities.
  • Material Science: Its acrylate functionality allows for use in polymer chemistry and materials engineering.
  • Research Tool: Useful in studying enzyme interactions and metabolic pathways due to its structural similarities with nucleic acids.

Interaction studies focus on how (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Cell Line Studies: Testing the compound's effects on various cancer cell lines to assess cytotoxicity and mechanism of action.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural features with (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate. Notable examples include:

Compound NameKey FeaturesBiological Activity
2-MethylpyrimidineContains a pyrimidine ringAntimicrobial activity
Methyl 3-methoxybenzoateMethoxy group presentAntioxidant properties
5-FluorouracilPyrimidine derivativeAnticancer agent

Uniqueness

What sets (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate apart is its combination of an acrylate functionality with a pyrimidine structure, which may provide unique pathways for biological interaction not found in simpler analogs. This complexity could lead to novel therapeutic applications that leverage both its chemical reactivity and biological activity.

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

302.09027155 g/mol

Monoisotopic Mass

302.09027155 g/mol

Heavy Atom Count

22

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-10-2024

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